molecular formula C15H11Cl2F3N2O3 B3134918 2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate CAS No. 400084-79-9

2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

Cat. No. B3134918
CAS RN: 400084-79-9
M. Wt: 395.2 g/mol
InChI Key: GNJGBXBCKMYWTD-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C15H11Cl2F3N2O3 . It is a carbamate derivative, which is a class of organic compounds known for their diverse range of properties and uses .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,6-Dichloro-3-(trifluoromethyl)pyridine has been utilized in developing 7-amino-4-oxo-6-(trifluoromethyl)naphthyridines. This involves a six-step preparation where the CF3 group deactivates the pyridine ring towards nucleophiles and electrophiles, offering insights into the manipulation of electron density in substituted pyridines (Bridges & Sanchez, 1990).
  • A study on bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles showed in vivo activity against P388 lymphocytic leukemia, indicating potential for medicinal applications (Anderson, Heider, Raju, & Yucht, 1988).
  • Research on pyridinium alkoxycarbonylmethylides with trifluoroacetonitrile has led to the synthesis of perfluoroalkylated imidazo[1,2-a]pyridines, highlighting versatile applications in synthetic chemistry (Banks, Pritchard, & Thomson, 1986).

Chemical Reactions and Derivatives

  • The study of various 2,2,2-trifluoroethyl onium triflates has expanded the understanding of their synthesis and potential applications in producing trifluoromethylated olefins (Umemoto & Gotoh, 1991).
  • Research into calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates demonstrates the pharmaceutical relevance of these compounds in targeting calcium channels (Dagnino et al., 1987).

Applications in Medicinal Chemistry

  • Synthesis of novel pyridine derivatives bearing biologically active heterocycles like imidiazolyl, pyrazolyl, and urea indicates their promising role as anticancer agents (Hafez & El-Gazzar, 2020).
  • The creation of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide and its derivatives showcases the diverse synthetic potential and possible therapeutic uses (Coppo & Fawzi, 1998).

properties

IUPAC Name

2,2,2-trifluoroethyl N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2O3/c16-10-3-1-4-11(17)9(10)7-22-6-2-5-12(13(22)23)21-14(24)25-8-15(18,19)20/h1-6H,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJGBXBCKMYWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate
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2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate
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2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate
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2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate
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2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate
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2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

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